Lithium selenide

Description

Structure

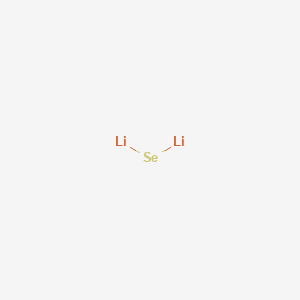

2D Structure

Properties

InChI |

InChI=1S/2Li.Se | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXNRZDEKZDXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li][Se][Li] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065252 | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12136-60-6 | |

| Record name | Lithium selenide (Li2Se) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012136606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Lithium Selenide (Li₂Se)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the crystal structure of lithium selenide (Li₂Se), including its crystallographic data, experimental protocols for synthesis and characterization, and a visualization of its structural properties. This information is critical for understanding the material's properties and its potential applications in fields such as energy storage and materials science.

Introduction to this compound

This compound (Li₂Se) is an inorganic compound with significant potential in various technological applications, most notably as a cathode material in high-energy-density lithium-ion batteries.[1] Its electrochemical stability and high ionic conductivity make it an attractive candidate for next-generation energy storage solutions.[2] A thorough understanding of its crystal structure is fundamental to leveraging its properties and optimizing its performance in these applications.

Crystallographic Data

This compound crystallizes in a cubic system, adopting an anti-fluorite structure.[1][3][4][5] This structure is characterized by a face-centered cubic (fcc) arrangement of the selenium anions, with the lithium cations occupying all the tetrahedral interstitial sites.[4][5] The space group for this crystal structure is Fm-3m, with the number 225.[3][4][6]

The key crystallographic data for Li₂Se are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][3][4] |

| Structure Type | Anti-fluorite | [1][3][4][5] |

| Space Group | Fm-3m | [3][4][6] |

| Space Group Number | 225 | [3][6] |

| Lattice Parameter (a) | 6.002 Å | [4] |

| Unit Cell Volume | 216.22 ų | [4] |

| Formula Units (Z) | 4 | [3] |

| Density | ~2.90 g/cm³ | [4] |

| Li-Se Bond Length | 2.61 Å | [6] |

Experimental Protocols

The determination of the crystal structure of Li₂Se and its synthesis for crystallographic analysis involve specific experimental procedures.

3.1. Synthesis of this compound

Several methods can be employed for the synthesis of this compound.

-

Reaction with Lithium Trialkylborohydride: This method involves the reaction of 1.0 equivalent of grey elemental selenium with 2.1 equivalents of lithium trialkylborohydride in a tetrahydrofuran (THF) solution. The reaction is conducted at room temperature with stirring for a minimum of 20 minutes. Naphthalene can be added as a catalyst to improve yields.[3]

-

Reduction of Selenium with Lithium in Liquid Ammonia: Another approach is the reduction of selenium with lithium in liquid ammonia. Following the reaction, the ammonia is evaporated to extract the Li₂Se product.[3]

-

Direct Combination at Elevated Temperatures: This synthesis route involves the direct reaction of elemental lithium and selenium at high temperatures. Precise control of the reaction conditions is crucial to ensure the purity of the final product and to prevent the formation of byproducts.[2]

3.2. Crystal Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials like this compound.

-

Powder X-ray Diffraction (PXRD):

-

A powdered sample of the synthesized Li₂Se is prepared. Due to the high air sensitivity of Li₂Se, which can decompose into LiOH, sample handling must be performed in an extremely dry environment, such as a glovebox.[4]

-

The sample is mounted on a sample holder for the diffractometer.

-

The sample is irradiated with monochromatic X-rays of a known wavelength (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal structure, lattice parameters, and space group. Rietveld refinement can be used for detailed structural analysis.

-

Visualization of Structural Relationships

The following diagram illustrates the key relationships within the crystal structure of this compound.

Caption: Logical relationship of Li₂Se crystal structure.

Conclusion

The anti-fluorite crystal structure of this compound, belonging to the Fm-3m space group, is a key determinant of its physical and chemical properties. A detailed understanding of this structure, obtained through rigorous experimental synthesis and characterization, is essential for its application in advanced technologies. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this promising material.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Understanding this compound: Uses and Importance of Sputtering Targets [sputtertargets.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The crystal structure of this compound, Li2Se, is an antifluorite stru.. [askfilo.com]

- 6. mp-2286: Li2Se (cubic, Fm-3m, 225) [legacy.materialsproject.org]

Lithium Selenide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and biological properties of lithium selenide (Li₂Se), this guide provides essential data and experimental protocols for scientists and professionals in drug development. This document details the core characteristics of this compound, its synthesis and characterization, and its emerging relevance in the biomedical field, particularly through the lens of selenium nanomedicine.

Core Physical and Chemical Properties

This compound is an inorganic compound with the chemical formula Li₂Se. It is a crystalline solid that is highly reactive, particularly with moisture. Due to its properties, it is a material of interest in various fields, including energy storage and as a precursor for selenium-containing nanomaterials.

Quantitative Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value |

| Molecular Formula | Li₂Se |

| Molecular Weight | 92.84 g/mol [1] |

| Appearance | Clear, crystalline solid[2] |

| Crystal Structure | Anti-fluorite, cubic[2] |

| Space Group | Fm-3m[2] |

| Density | 2.0 g/cm³[2] |

| Melting Point | 1302 °C[2][3] |

| Boiling Point | Not available (likely decomposes) |

| Solubility in Water | Hydrolyzes[2] |

| Solubility in Organic Solvents | Sparingly soluble in THF[3] |

Synthesis and Characterization

The synthesis of high-purity this compound requires careful control of experimental conditions due to its reactivity. Characterization is crucial to confirm the phase purity and crystal structure of the synthesized material.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of elemental selenium with lithium triethylborohydride in a tetrahydrofuran (THF) solution. This method is favored for its relatively mild reaction conditions.

Materials:

-

Grey elemental selenium powder

-

Lithium triethylborohydride (Li(C₂H₅)₃BH) solution in THF (1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Naphthalene (catalyst, optional)

-

Schlenk line and glassware

-

Inert atmosphere (argon or nitrogen) glovebox

Procedure:

-

Preparation: All glassware should be thoroughly dried and assembled under an inert atmosphere using a Schlenk line or inside a glovebox.

-

Reaction Setup: In a Schlenk flask, suspend 1.0 equivalent of grey elemental selenium powder in anhydrous THF. If using a catalyst, add a catalytic amount of naphthalene.

-

Addition of Reagent: While stirring the selenium suspension, slowly add 2.1 equivalents of 1.0 M lithium triethylborohydride solution in THF dropwise at room temperature.[2]

-

Reaction: Continue stirring the reaction mixture at room temperature for a minimum of 20 minutes. The reaction is complete when the grey selenium powder has fully reacted, and the solution becomes clear or a white precipitate of this compound forms. The reaction is as follows: Se + 2Li(C₂H₅)₃BH → Li₂Se + 2(C₂H₅)₃B + H₂[2]

-

Isolation: The resulting this compound can be isolated by removing the solvent under vacuum. If a precipitate is formed, it can be separated by filtration under an inert atmosphere.

-

Purification: The product can be washed with anhydrous pentane or hexane to remove any unreacted starting materials and byproducts.

-

Storage: Store the final product under a dry, inert atmosphere to prevent decomposition.[4]

Experimental Protocol: Powder X-ray Diffraction (XRD) Characterization

Due to its air-sensitive nature, the characterization of this compound by powder X-ray diffraction (XRD) requires special sample handling to prevent exposure to air and moisture.[4]

Equipment:

-

Powder X-ray diffractometer

-

Air-sensitive sample holder with a dome or cover (e.g., beryllium or Kapton)[5]

-

Inert atmosphere glovebox

Procedure:

-

Sample Preparation: Inside a glovebox, finely grind the synthesized this compound powder using an agate mortar and pestle to ensure random crystal orientation.

-

Sample Mounting: Mount the powdered sample onto the recess of the air-sensitive XRD sample holder. Gently press the powder to create a flat surface.

-

Sealing the Holder: Securely place the X-ray transparent dome or cover over the sample, ensuring an airtight seal. This will protect the sample from the atmosphere during data collection.[5]

-

Instrument Setup: Transfer the sealed sample holder to the XRD instrument. Configure the instrument with appropriate parameters (e.g., Cu Kα radiation, voltage, current, scan range, and step size). A typical scan range for phase identification would be 10-90° 2θ.

-

Data Collection: Initiate the XRD scan. The resulting diffraction pattern will provide information on the crystal structure and phase purity of the this compound.

-

Data Analysis: Analyze the collected data by comparing the peak positions and intensities to a reference database (e.g., the ICDD) to confirm the anti-fluorite crystal structure of Li₂Se.

Relevance to Drug Development Professionals

While this compound itself is not directly used as a therapeutic agent, its role as a precursor for selenium-containing nanomaterials is of significant interest to the drug development community. Selenium nanoparticles (SeNPs) have emerged as a promising platform for cancer therapy and drug delivery.[6][7]

Synthesis of Selenium Nanoparticles

This compound can serve as a selenium source for the synthesis of SeNPs. The general principle involves the controlled decomposition or reaction of a selenium precursor in the presence of stabilizing agents to form nanoparticles of a desired size and morphology. While direct synthesis from Li₂Se is not commonly detailed, it can be conceptually approached through controlled hydrolysis or reaction with a proton source in a polymer matrix to generate H₂Se, which is then oxidized to Se⁰ nanoparticles.

Mechanism of Action of Selenium Nanoparticles in Cancer Therapy

Selenium nanoparticles exhibit selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells.[7] Their anticancer mechanism is multi-faceted and involves the induction of apoptosis through various signaling pathways.

One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptosis.[7] This can occur through the mitochondrial pathway, involving the disruption of the mitochondrial membrane potential and the activation of caspases 3 and 9.[7]

Furthermore, selenium-containing polymers are being developed for controlled drug release. These polymers can be designed to be responsive to the tumor microenvironment, such as changes in redox potential or pH, allowing for targeted drug delivery.[8][9]

Visualizations

Crystal Structure of this compound

Caption: Anti-fluorite crystal structure of this compound.

Experimental Workflow: Synthesis and Characterization

Caption: Experimental workflow for this compound.

Signaling Pathway: Anticancer Mechanism of Selenium Nanoparticles

Caption: Apoptosis induction by selenium nanoparticles.

References

- 1. This compound (Li2Se) | Li2Se | CID 82935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 12136-60-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]

- 6. Selenium Nanoparticles in Cancer Therapy: Unveiling Cytotoxic Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenium Nanoparticles in Cancer Therapy: Unveiling Cytotoxic Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in selenium-containing polymeric micelles: prospective stimuli, drug-release behaviors, and intrinsic anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenium-containing polymers: promising biomaterials for controlled release and enzyme mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Band Structure of Crystalline Li₂Se: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium selenide (Li₂Se), a member of the alkali metal chalcogenides, is a material of growing interest due to its potential applications in energy storage and electronics. A thorough understanding of its electronic band structure is paramount for the rational design and development of novel devices. This technical guide provides a comprehensive overview of the electronic properties of crystalline Li₂Se, consolidating theoretical and computational findings. It delves into the material's crystal structure, electronic bandgap, and effective carrier masses. Detailed summaries of computational methodologies are provided to offer insights into the prediction of its electronic characteristics.

Introduction

This compound (Li₂Se) is an inorganic compound that crystallizes in the anti-fluorite structure.[1][2] Its properties make it a candidate for various applications, including as a prelithiation agent in high-density capacitors and batteries to mitigate capacity loss.[1] The electronic band structure of a material dictates its electrical and optical properties, and a precise characterization of the Li₂Se band structure is crucial for harnessing its full potential. While experimental data on the electronic properties of Li₂Se remains scarce, numerous computational studies have been conducted to predict its behavior.[3][4] This guide synthesizes the current understanding of the electronic band structure of crystalline Li₂Se based on these theoretical investigations.

Crystal Structure

Crystalline Li₂Se adopts a cubic anti-fluorite structure, belonging to the space group Fm-3m (No. 225).[1][5] In this structure, the selenium anions (Se²⁻) form a face-centered cubic (FCC) lattice, while the lithium cations (Li⁺) occupy all the tetrahedral interstitial sites.[2][6] Each lithium ion is coordinated to four selenium ions, and each selenium ion is coordinated to eight lithium ions.[5]

Below is a diagram illustrating the crystal structure of Li₂Se.

Lattice Parameters

The lattice constant of crystalline Li₂Se has been determined through both experimental measurements and computational optimizations. A summary of these values is presented in Table 1.

| Parameter | Value (Å) | Method | Reference |

| Experimental Lattice Constant | 6.017 | X-ray Diffraction | [3] |

| Computationally Optimized Lattice Constant | 5.882 | DFT (BZW-EF) | [3] |

| Materials Project Calculated Lattice Constant | 4.257 (primitive cell) | DFT | [5] |

Table 1: Lattice Constants of Crystalline Li₂Se. Note that the Materials Project value is for the primitive cell, while the others are for the conventional cell.

Electronic Band Structure

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. A key feature of the band structure is the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. The nature of the band gap (direct or indirect) determines the material's suitability for optoelectronic applications.

Band Gap

There is a notable discrepancy in the calculated band gap of Li₂Se across different theoretical studies. Early Density Functional Theory (DFT) calculations consistently predicted an indirect band gap from the Γ to the X point in the Brillouin zone.[3][4] However, a more recent study employing the Bagayoko, Zhao, and Williams (BZW) method, as enhanced by Ekuma and Franklin (BZW-EF), predicts a direct band gap at the Γ point.[3] A summary of the calculated band gaps is provided in Table 2.

| Band Gap (eV) | Type | Computational Method | Reference |

| 2.748 | Indirect (Γ-X) | TB-LMTO with LDA | [4] |

| 2.78 | Indirect (Γ-X) | FP-LAPW with LDA | [4] |

| 2.93 | Indirect (Γ-X) | FP-LAPW with PBE-GGA | [4] |

| 2.82 | Indirect (Γ-X) | FP-LAPW with WC-GGA | [4] |

| 4.08 | Indirect (Γ-X) | FP-LAPW with EV-GGA | [4] |

| 3.107 | Indirect | DFT (Materials Project) | [5] |

| 4.065 | Direct (Γ) | BZW-EF with LDA | [3] |

| 4.363 | Direct (Γ) | BZW-EF with LDA (at optimized lattice constant) | [3] |

Table 2: Calculated Band Gaps of Crystalline Li₂Se.

The prediction of a large, direct band gap of 4.065 eV suggests that Li₂Se could have potential applications in ultraviolet optoelectronic devices.[3] However, experimental verification is needed to resolve the discrepancy between the different computational predictions.

Effective Mass

The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences the transport properties of a semiconductor. It is determined by the curvature of the energy bands. The calculated effective masses for Li₂Se, as reported by Goita et al., are presented in Table 3.[3] These are the first reported values for this material.[3]

| Carrier | Direction | Effective Mass (m₀) |

| Electron (at Γ) | Isotropic | 0.352 |

| Electron (at X) | X to Γ (longitudinal) | 0.647 |

| X to K (transverse) | 0.413 | |

| X to U (transverse) | 0.464 | |

| Heavy Hole 1 | Γ to L | 2.33 |

| Γ to X | 1.17 | |

| Γ to K | 1.53 | |

| Heavy Hole 2 | Γ to K | 0.989 |

| Light Hole | Γ to L | 0.292 |

| Γ to X | 0.515 | |

| Γ to K | 0.343 |

Table 3: Calculated Electron and Hole Effective Masses of Crystalline Li₂Se (in units of free electron mass, m₀).[3]

The effective masses of both electrons and holes exhibit significant anisotropy, meaning their values depend on the crystallographic direction.[3] The hole effective masses are generally larger and more anisotropic than the electron effective masses.[3]

Methodologies

Experimental Protocols (General)

X-ray diffraction is the primary technique for determining the crystal structure and lattice parameters of a crystalline material.

-

Sample Preparation: A powdered sample of crystalline Li₂Se is prepared and mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used. The instrument consists of an X-ray tube, sample stage, and a detector.

-

Data Collection: The sample is irradiated with the X-ray beam at various incident angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to a database. Rietveld refinement can be used to precisely determine the lattice parameters and atomic positions.

ARPES is a powerful experimental technique that directly probes the electronic band structure of solids in momentum space.

-

Sample Preparation: A single crystal of Li₂Se with a clean, atomically flat surface is required. The sample is typically cleaved in-situ under ultra-high vacuum (UHV) conditions to prevent surface contamination.

-

Instrumentation: An ARPES system consists of a monochromatic light source (e.g., a synchrotron radiation source or a UV laser), a sample manipulator that allows for precise control of the sample orientation and temperature, and a hemispherical electron energy analyzer with a position-sensitive detector.

-

Data Collection: The sample is illuminated with photons of a specific energy, causing the emission of photoelectrons. The electron analyzer measures the kinetic energy and emission angle of these photoelectrons.

-

Data Analysis: By measuring the kinetic energy and emission angle of the photoelectrons, and knowing the energy and momentum of the incident photons, the binding energy and momentum of the electrons within the solid can be determined. This allows for the direct mapping of the electronic band dispersion (E vs. k).

Computational Protocols

The theoretical predictions of the electronic band structure of Li₂Se are primarily based on Density Functional Theory (DFT).

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The general workflow for a DFT calculation of a crystalline solid is as follows:

-

1. Define Crystal Structure: The calculation begins with the input of the crystal structure, including the lattice vectors and the positions of the atoms within the unit cell.

-

2. Choose Exchange-Correlation Functional: A crucial step is the selection of the exchange-correlation functional, which approximates the complex many-body effects of electron-electron interactions. Different functionals (e.g., Local Density Approximation - LDA, Generalized Gradient Approximation - GGA with functionals like PBE, and hybrid functionals like HSE06) can yield different results, particularly for the band gap.

-

3. Set Computational Parameters: Other important parameters include the basis set (which describes the atomic orbitals), the k-point mesh (which samples the Brillouin zone), and the plane-wave energy cutoff.

-

4. Self-Consistent Field (SCF) Calculation: The core of the DFT calculation is the iterative solution of the Kohn-Sham equations until a self-consistent electron density is achieved.

-

5. Convergence Check: The calculation is checked for convergence to ensure that the total energy is minimized.

-

6. Calculate Electronic Properties: Once the ground-state electron density is obtained, various electronic properties can be calculated, including the electronic band structure, the density of states (DOS), and the effective masses of the charge carriers.

The BZW method, particularly its enhanced version (BZW-EF), is a computational approach that aims to find the true ground state of a material within the framework of DFT. It involves a series of self-consistent calculations with progressively larger basis sets. The key idea is to add orbitals to the basis set in a specific order and to stop when the occupied energy bands no longer change, thus avoiding the unphysical lowering of unoccupied conduction bands that can lead to an underestimation of the band gap.[3] This method was employed to predict the direct band gap of Li₂Se.[3]

Conclusion

The electronic band structure of crystalline Li₂Se has been a subject of significant theoretical investigation. While a consensus has not yet been reached on the precise nature and magnitude of its band gap, recent studies using advanced computational methods suggest that Li₂Se may be a direct, wide-bandgap semiconductor. The predicted anisotropic effective masses of its charge carriers provide valuable insights for understanding its transport properties. Further experimental investigations, particularly using Angle-Resolved Photoemission Spectroscopy, are essential to validate these theoretical predictions and to fully elucidate the electronic properties of this promising material. A definitive understanding of the electronic band structure will be instrumental in guiding the development of Li₂Se-based technologies in the fields of energy and electronics.

References

- 1. rigaku.com [rigaku.com]

- 2. Effective mass (solid-state physics) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Accurate, First-Principle Study of Electronic and Related Properties of the Ground State of Li2Se [scirp.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical Gravimetric and Volumetric Capacities of Lithium Selenide (Li₂Se)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the theoretical energy storage capacities of Lithium Selenide (Li₂Se), a promising cathode material for next-generation lithium-ion batteries. Due to its high theoretical capacity, Li₂Se is the subject of significant research interest.[1] This guide outlines the fundamental electrochemical properties, presents the calculated theoretical capacities, and describes generalized experimental protocols for its evaluation.

Core Electrochemical Properties and Calculated Capacities

The theoretical capacity of an electrode material is a critical metric derived from its fundamental properties. It is calculated based on the total charge stored per unit mass (gravimetric capacity) or per unit volume (volumetric capacity). The key parameters for these calculations are the material's molar mass, its density, and the number of electrons transferred during the electrochemical reaction.

The overall electrochemical reaction for Li₂Se is a reversible conversion between selenium and this compound:

Se + 2Li⁺ + 2e⁻ ↔ Li₂Se [2][3]

This reaction shows that two moles of lithium ions (and thus two moles of electrons) are transferred for every mole of Li₂Se, which is a crucial factor in its high storage capacity.

The following table summarizes the key quantitative data for Li₂Se and its resulting theoretical capacities.

| Parameter | Symbol | Value | Source(s) |

| Molecular Weight | M | 92.84 g/mol | [4][5][6][7] |

| Density | ρ | 2.0 g/cm³ | [4] |

| Electrons Transferred | n | 2 | [2][3] |

| Faraday Constant | F | 26.801 Ah/mol | N/A |

| Theoretical Gravimetric Capacity | Cg | 577.4 mAh/g | Calculated |

| Theoretical Volumetric Capacity | Cv | 1154.8 mAh/cm³ | Calculated |

Calculation Methodology

1. Theoretical Gravimetric Capacity (Cg):

The gravimetric capacity is calculated using Faraday's law, which relates the total charge to the molar mass and the number of electrons transferred.

-

Formula: C_g = (n * F) / M

-

Calculation: (2 mol e⁻ * 26801 mAh/mol) / 92.84 g/mol = 577.4 mAh/g

2. Theoretical Volumetric Capacity (Cv):

The volumetric capacity is derived by multiplying the gravimetric capacity by the material's density.

-

Formula: C_v = C_g * ρ

-

Calculation: 577.4 mAh/g * 2.0 g/cm³ = 1154.8 mAh/cm³

The logical flow for these calculations is illustrated in the diagram below.

Generalized Experimental Protocols

Evaluating the practical electrochemical performance of Li₂Se involves fabricating electrodes and assembling test cells. The following is a generalized protocol for this process.

1. Electrode Preparation (Cathode Slurry Formulation):

-

Objective: To create a homogenous mixture that can be cast onto a current collector.

-

Materials:

-

Active Material: Li₂Se powder.

-

Conductive Additive: Super P or carbon nanotubes to improve the poor electronic conductivity of Li₂Se.[1]

-

Binder: Polyvinylidene fluoride (PVDF) to ensure adhesion to the current collector.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) to dissolve the binder and create a slurry.

-

-

Procedure:

-

The active material (Li₂Se), conductive additive, and binder are mixed in a specific weight ratio (e.g., 80:10:10).

-

The powders are thoroughly dry-mixed to ensure homogeneity.

-

NMP is gradually added to the powder mixture while stirring or ball-milling until a uniform, viscous slurry is formed.

-

2. Electrode Fabrication:

-

Objective: To create a thin, uniform cathode film on a current collector.

-

Procedure:

-

The prepared slurry is cast onto an aluminum foil current collector using a doctor blade with a set gap height to control thickness.

-

The coated foil is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.

-

Circular electrodes of a desired diameter (e.g., 12-15 mm) are punched from the dried film.

-

The electrodes are weighed to determine the active material loading.

-

3. Coin Cell Assembly:

-

Objective: To assemble an electrochemical test cell (e.g., CR2032 type) in a controlled environment.

-

Procedure:

-

All assembly is performed inside an argon-filled glovebox to prevent contamination from moisture and oxygen.

-

The components are stacked in the following order inside the coin cell casing:

-

Negative case

-

Lithium metal disc (anode)

-

Porous separator (e.g., Celgard)

-

A few drops of electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).[1]

-

The prepared Li₂Se electrode (cathode)

-

Spacer disc

-

Wave spring

-

Positive cap

-

-

The cell is hermetically sealed using a crimping machine.

-

4. Electrochemical Characterization:

-

Objective: To measure the capacity, cyclability, and reaction kinetics of the Li₂Se cathode.

-

Techniques:

-

Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits (e.g., 1.5–3.0 V vs. Li/Li⁺). This test determines the practical specific capacity, coulombic efficiency, and capacity retention over multiple cycles.

-

Cyclic Voltammetry (CV): The voltage is swept at a constant rate to identify the potentials at which the redox reactions (lithiation and delithiation) occur.

-

Electrochemical Impedance Spectroscopy (EIS): This technique is used to analyze the internal resistance and charge transfer kinetics of the cell.

-

The workflow for this experimental evaluation is depicted below.

References

An In-depth Technical Guide on the Ionic and Electronic Conductivity of Lithium Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenide (Li₂Se), an inorganic compound with a cubic anti-fluorite crystal structure, is emerging as a material of significant interest in the field of energy storage, particularly for the development of next-generation all-solid-state lithium-ion batteries. Its electrochemical properties, characterized by notable ionic conductivity and low electronic conductivity, position it as a promising candidate for use as a solid electrolyte or as a component in composite cathodes. This technical guide provides a comprehensive overview of the ionic and electronic conductivity of this compound, detailing the underlying transport mechanisms, experimental measurement protocols, and a summary of available conductivity data.

Core Concepts: Ionic and Electronic Conductivity in Li₂Se

The electrical conductivity of a material is determined by the mobility of charge carriers within its structure. In the case of this compound, two primary charge carriers contribute to its overall conductivity: lithium ions (Li⁺) and electrons (e⁻).

Ionic Conductivity: The transport of Li⁺ ions through the Li₂Se crystal lattice is the basis of its ionic conductivity. This property is crucial for its application in batteries, where efficient ion movement between the anode and cathode is essential for charge and discharge processes. The anti-fluorite crystal structure of Li₂Se provides a three-dimensional network of tetrahedral sites for the Li⁺ ions, facilitating their diffusion. Theoretical calculations have indicated that the migration barrier for Li⁺ ions in Li₂Se is lower than in its sulfide counterpart, Li₂S, suggesting potentially higher ionic conductivity.[1][2] While extensive temperature-dependent experimental data for pure, crystalline Li₂Se is not widely available, room temperature ionic conductivity is reported to be on the order of 10⁻⁵ S/cm or higher.[1]

Electronic Conductivity: The movement of electrons and electron holes through the material constitutes its electronic conductivity. For solid electrolytes, a low electronic conductivity is highly desirable to prevent self-discharge and ensure the battery's efficiency and safety. Li₂Se is characterized as an electronic insulator.[3] This low electronic conductivity is attributed to its relatively large band gap. Theoretical studies have calculated the band gap of Li₂Se to be in the range of 2.75 to 4.07 eV.[4] This wide band gap impedes the excitation of electrons to the conduction band, thus limiting electronic current.

Quantitative Data on Conductivity

The available quantitative data on the ionic and electronic conductivity of pure this compound is sparse in the literature, with many studies focusing on composite materials. However, based on the available information, the following table summarizes the key conductivity-related parameters for Li₂Se.

| Property | Value | Notes |

| Ionic Conductivity (σ_i) | > 1 x 10⁻⁵ S/cm | At room temperature.[1] |

| Electronic Conductivity (σ_e) | Low (insulator) | Due to a wide band gap. |

| Li-ion Migration Barrier | 0.46 - 0.63 eV (with vacancies) | Theoretical calculation.[3] Lower than Li₂S. |

| Crystal Structure | Anti-fluorite (Fm-3m) | Provides 3D pathways for Li-ion diffusion.[5] |

| Band Gap | ~2.75 - 4.07 eV | Theoretical calculations.[4] |

Experimental Protocols for Conductivity Measurement

Accurate determination of ionic and electronic conductivity requires specific experimental techniques. The following sections detail the standard methodologies for these measurements, which can be adapted for the characterization of this compound.

Synthesis of Dense Li₂Se Pellets for Measurement

A critical prerequisite for accurate conductivity measurements is the preparation of dense, polycrystalline pellets of the material. This minimizes the influence of grain boundaries and porosity on the results. A common method for producing such pellets is hot pressing.

Experimental Workflow for Li₂Se Pellet Synthesis:

Caption: Workflow for the synthesis of dense Li₂Se pellets.

Detailed Steps:

-

Synthesis of Li₂Se Powder: High-purity this compound powder is synthesized by reacting stoichiometric amounts of lithium and selenium in an inert atmosphere, such as a glovebox filled with argon. The resulting product is then ground into a fine powder to ensure homogeneity.

-

Hot Pressing:

-

The Li₂Se powder is loaded into a high-density graphite or tungsten carbide die.

-

The die is placed in a hot press furnace.

-

The system is evacuated or filled with an inert gas.

-

The sample is heated to a temperature below the melting point of Li₂Se (1302 °C) while a uniaxial pressure is applied. The exact temperature and pressure will need to be optimized to achieve high density without causing decomposition.

-

After a set dwell time, the sample is cooled to room temperature before the pressure is released.

-

-

Pellet Characterization: The density of the resulting pellet is measured and its microstructure can be analyzed using Scanning Electron Microscopy (SEM) to confirm low porosity.

Measurement of Ionic Conductivity: Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the electrical properties of materials. By applying a small AC voltage perturbation over a range of frequencies, the impedance of the material can be measured, allowing for the separation of different contributions to the overall resistance, such as bulk and grain boundary resistance.

Experimental Workflow for EIS Measurement:

Caption: Workflow for measuring ionic conductivity using EIS.

Detailed Protocol:

-

Cell Preparation:

-

Sputter ion-blocking electrodes (e.g., gold or platinum) onto both parallel faces of the dense Li₂Se pellet. These electrodes allow for the measurement of ionic resistance while blocking the flow of ions.

-

Mount the pellet in a two-electrode conductivity cell with good electrical contacts. The setup should allow for temperature control.

-

-

EIS Measurement:

-

Connect the cell to a potentiostat equipped with a frequency response analyzer.

-

Place the cell in a furnace or environmental chamber to control the temperature.

-

Apply a small AC voltage perturbation (typically 10-100 mV) across the cell.

-

Sweep the frequency over a wide range (e.g., 1 MHz down to 0.1 Hz).

-

Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

-

-

Data Analysis:

-

Plot the data as a Nyquist plot (-Z'' vs. Z'). For a solid ionic conductor, this plot typically shows one or two semicircles corresponding to the bulk and grain boundary resistances.

-

Fit the impedance data to an appropriate equivalent circuit model. A common model for a polycrystalline solid electrolyte consists of a resistor and a constant phase element (CPE) in parallel for the bulk response, in series with another parallel resistor and CPE for the grain boundary response.

-

The intercept of the high-frequency semicircle with the real axis corresponds to the bulk resistance (R_b).

-

Calculate the ionic conductivity (σ_i) using the formula: σ_i = L / (R_b * A), where L is the thickness of the pellet and A is the electrode area.

-

Repeat the measurement at different temperatures to obtain the temperature dependence of the ionic conductivity and construct an Arrhenius plot to determine the activation energy for ion migration.[6]

-

Measurement of Electronic Conductivity: Hebb-Wagner Polarization Method

The Hebb-Wagner method is a DC polarization technique used to determine the partial electronic conductivity of a mixed ionic-electronic conductor. It employs an asymmetric cell with one ion-blocking electrode and one reversible electrode.

Experimental Workflow for Hebb-Wagner Measurement:

Caption: Workflow for the Hebb-Wagner polarization method.

Detailed Protocol:

-

Cell Preparation:

-

Assemble an asymmetric cell: Li | Li₂Se pellet | Pt.

-

One face of the dense Li₂Se pellet is coated with an ion-blocking, but electronically conducting electrode (e.g., platinum).

-

The other face is in contact with a reversible, non-polarizable electrode for Li⁺ ions (i.e., lithium metal).

-

The cell must be assembled and maintained in a controlled inert atmosphere to prevent reactions with air and moisture.

-

-

Polarization Measurement:

-

Apply a series of small DC voltage steps across the cell, with the ion-blocking electrode polarized to block the ionic current.

-

At each voltage step, monitor the current until it reaches a steady state. This steady-state current is due to the electronic leakage through the sample.

-

-

Data Analysis:

-

Plot the steady-state current as a function of the applied voltage.

-

The electronic conductivity can be determined from the analysis of the resulting current-voltage curve based on the Hebb-Wagner equation. For low applied voltages, the relationship is often linear, and the electronic resistance can be extracted from the slope.

-

Li-ion Migration Mechanism in the Anti-fluorite Structure

The anti-fluorite crystal structure of Li₂Se is key to its ionic conductivity. In this structure, the larger selenide anions form a face-centered cubic (FCC) sublattice, while the smaller lithium cations occupy all the tetrahedral interstitial sites.

References

An In-Depth Technical Guide to the Thermodynamic Stability of Lithium Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium selenide (Li₂Se), an inorganic compound of lithium and selenium, is emerging as a material of significant interest in various advanced technological applications, particularly in the development of high-energy-density lithium-ion batteries. Its thermodynamic stability is a critical parameter that dictates its synthesis, handling, and performance characteristics. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing its formation energetics, phase behavior, and practical stability considerations. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Fundamental Thermodynamic Properties

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These values determine the spontaneity of its formation from its constituent elements and its tendency to decompose under standard conditions (298.15 K and 1 bar).

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation of this compound has been determined through various experimental techniques, including aqueous solution calorimetry and bomb calorimetry. While values vary slightly between different studies, a consistent picture of a highly exothermic formation reaction emerges.

A reassessed value for the enthalpy of formation of Li₂Se at 25 °C, based on aqueous solution calorimetry data, is -147.4 ± 1.3 kJ/mol-atoms.[1] Another study using bomb calorimetry reported a value of -141.97 ± 3 kJ/mol-atoms at 25 °C.[1] For the purpose of this guide, we will consider the range of reported experimental values.

ΔGf° = ΔHf° - TΔSf°

Where T is the temperature in Kelvin and ΔSf° is the standard entropy of formation. The entropy of formation can be calculated from the standard molar entropies of the products and reactants. The standard molar entropy of Li₂Se at 25 °C has been estimated using semi-empirical methods, with one report suggesting a value of 23.3 ± 3.2 J/K·mol-atoms.[1]

Electromotive force (EMF) measurements at elevated temperatures have provided values for the Gibbs free energy of formation under those conditions. For instance, a Gibbs free energy of formation of -131.1 kJ/mol-atoms was derived at 360 °C.[1] Another study reported integral molar values for Li₂Se, including ΔG₄₂₃ = -404.9 J/mol and ΔH₄₂₃ = -418.0 J/mol.[2]

Physical Properties and Phase Transitions

This compound is a crystalline solid with a cubic anti-fluorite structure at room temperature, belonging to the Fm-3m space group.[3] Its high melting point of 1302 ± 2 °C is indicative of a stable crystal lattice.[1]

High-temperature neutron powder diffraction studies have revealed that Li₂Se undergoes a superionic phase transition at approximately 780 °C. This transition is characterized by an abrupt increase in the mean square displacements of the lithium atoms, indicating high ionic conductivity at elevated temperatures.

Data Presentation

The following tables summarize the key quantitative thermodynamic and physical data for this compound.

Table 1: Thermodynamic Properties of this compound (Li₂Se)

| Property | Value | Method | Temperature (°C) |

| Standard Enthalpy of Formation (ΔHf°) | -147.4 ± 1.3 kJ/mol-atoms | Aqueous Solution Calorimetry (reassessed) | 25 |

| -141.97 ± 3 kJ/mol-atoms | Bomb Calorimetry | 25 | |

| -444 kJ/mol | Born-Haber Cycle Calculation | 25 | |

| Gibbs Free Energy of Formation (ΔGf) | -131.1 kJ/mol-atoms | EMF Measurement | 360 |

| -404.9 J/mol | Electrochemical Measurement | 150 | |

| Standard Molar Entropy (S°) | 23.3 ± 3.2 J/K·mol-atoms | Semi-empirical Relationship | 25 |

| 32 ± 6.97 J/K·mol-atoms | Latimer's Method Estimation | 25 |

Table 2: Physical Properties of this compound (Li₂Se)

| Property | Value |

| Crystal Structure | Cubic (anti-fluorite) |

| Space Group | Fm-3m |

| Melting Point | 1302 ± 2 °C |

| Decomposition Temperature | Not readily available (high) |

| Superionic Transition Temperature | ~780 °C |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in determining the thermodynamic properties of this compound.

Synthesis of High-Purity this compound

The preparation of high-purity Li₂Se is a prerequisite for accurate thermodynamic measurements. A common method involves the direct reaction of elemental lithium and selenium in a controlled environment.

Workflow for High-Purity Li₂Se Synthesis:

Protocol:

-

High-purity lithium metal and selenium powder are handled exclusively within an inert atmosphere glovebox (e.g., argon or nitrogen) to prevent oxidation.

-

Stoichiometric amounts of lithium and selenium are placed in a non-reactive crucible, such as one made of tantalum or graphite.

-

The crucible is sealed in a quartz ampoule under vacuum or inert gas.

-

The ampoule is slowly heated in a furnace to a temperature sufficient to initiate the reaction (typically in the range of 450-700 °C). The temperature is held for several hours to ensure complete reaction.

-

The product is then cooled slowly to room temperature.

-

For further purification, the synthesized Li₂Se powder can be subjected to high-temperature annealing under vacuum to remove any volatile impurities.

-

The final product is characterized by X-ray diffraction (XRD) to confirm phase purity and by chemical analysis to verify stoichiometry.

Determination of Enthalpy of Formation by Bomb Calorimetry

Bomb calorimetry measures the heat of reaction at constant volume. For the enthalpy of formation of Li₂Se, the heat of combustion of lithium and selenium, and the heat of combustion of Li₂Se are measured.

Experimental Workflow for Bomb Calorimetry:

Protocol:

-

A precisely weighed sample of Li₂Se is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of Li₂Se at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The enthalpy of combustion (ΔH) is then calculated using the relationship ΔH = ΔU + Δ(PV).

-

The enthalpy of formation of Li₂Se is determined using Hess's law, by combining the measured enthalpy of combustion of Li₂Se with the known enthalpies of formation of the combustion products (Li₂O and SeO₂).

Determination of Gibbs Free Energy by Electromotive Force (EMF) Measurement

The EMF method involves constructing an electrochemical cell where the reaction of interest is the cell reaction. The Gibbs free energy change of the reaction is directly related to the cell's EMF.

Experimental Setup for EMF Measurement:

Protocol:

-

An electrochemical cell is constructed with a working electrode (e.g., a two-phase mixture of Li₂Se and Se) and a reference electrode with a known chemical potential (e.g., pure liquid lithium).

-

The electrodes are immersed in a suitable electrolyte, which must be ionically conductive but electronically insulating. Molten salt eutectics (e.g., LiCl-KCl) are often used. To prevent reaction between the electrode materials and the molten salt, a solid electrolyte membrane, such as Li₂O-B₂O₃-LiF, can be employed.[1]

-

The entire cell is placed in a furnace with precise temperature control.

-

The open-circuit potential (EMF) of the cell is measured at various temperatures using a high-impedance voltmeter or potentiostat to ensure no current is drawn.

-

The Gibbs free energy of the cell reaction is calculated from the measured EMF using the equation: ΔG = -nFE , where n is the number of moles of electrons transferred in the cell reaction, F is the Faraday constant, and E is the measured EMF.

-

By measuring the EMF as a function of temperature, the entropy change (ΔS) can be determined from the temperature coefficient of the EMF (dE/dT), and the enthalpy change (ΔH) can be calculated using the Gibbs-Helmholtz equation.

Practical Stability Considerations

While this compound is thermodynamically stable with respect to its elements, its practical stability in ambient conditions is limited by its reactivity with components of air.

Reactivity with Air and Water

This compound is highly sensitive to moisture and air. It readily reacts with water vapor in the air to form lithium hydroxide (LiOH) and hydrogen selenide (H₂Se), a toxic gas.[3] This reaction not only degrades the material but also poses a significant safety hazard.

Reaction with Water: Li₂Se(s) + 2H₂O(l) → 2LiOH(aq) + H₂Se(g)

Similarly, in the presence of oxygen, this compound can be oxidized, leading to the formation of lithium oxide and selenium oxides. Due to this high reactivity, Li₂Se must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox).

The following diagram illustrates the factors influencing the practical stability of this compound.

Conclusion

This compound is a thermodynamically stable compound with a highly exothermic enthalpy of formation. Its well-defined crystal structure and high melting point further attest to its intrinsic stability. However, its practical application is significantly challenged by its high reactivity towards moisture and oxygen. A thorough understanding of both its thermodynamic stability and its kinetic reactivity is crucial for the successful development and implementation of technologies based on this promising material. The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals working with or considering the use of this compound.

References

Synthesis of High-Purity Lithium Selenide Powder: A Technical Guide

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for producing high-purity lithium selenide (Li₂Se) powder. As a critical component in advanced battery technologies and other specialized applications, the controlled and reproducible synthesis of Li₂Se is of paramount importance. This document details established solution-phase, solid-state, and mechanochemical synthesis routes, offering comprehensive experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific requirements.

Introduction to this compound

This compound (Li₂Se) is an inorganic compound with a cubic anti-fluorite crystal structure. Its high theoretical specific capacity has made it a compound of significant interest, particularly as a prelithiation agent and cathode material in next-generation lithium-ion and lithium-metal batteries. The performance of these energy storage devices is intrinsically linked to the purity, particle size, and morphology of the Li₂Se powder used. Therefore, the ability to synthesize high-purity Li₂Se with well-defined characteristics is a key focus of materials research. This guide will explore the most effective methods for achieving this, with a focus on reproducibility and the quality of the final product.

Synthesis Methodologies

Three primary routes for the synthesis of high-purity this compound powder have been established in the scientific literature: solution-phase synthesis, solid-state reaction, and mechanochemical synthesis. Each method offers distinct advantages and challenges in terms of reaction conditions, scalability, and the properties of the resulting material.

Solution-Phase Synthesis

Solution-phase methods offer excellent control over stoichiometry and can often be performed at lower temperatures than solid-state reactions, leading to finer particle sizes. Two prominent solution-phase routes are detailed below.

This method involves the reaction of elemental selenium with a lithium alkylborohydride, such as lithium triethylborohydride (Li(C₂H₅)₃BH), in an inert solvent like tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature.

Experimental Protocol:

-

In an inert atmosphere glovebox, suspend elemental selenium powder in anhydrous THF.

-

Slowly add a solution of lithium triethylborohydride in THF to the selenium suspension with vigorous stirring. A typical molar ratio is 2.1 equivalents of lithium triethylborohydride to 1.0 equivalent of selenium.

-

Continue stirring the reaction mixture at room temperature for a minimum of 20 minutes. The formation of a milky white suspension of Li₂Se will be observed.

-

To enhance the reaction rate and yield, a catalytic amount of naphthalene can be added to the reaction mixture.

-

After the reaction is complete, the Li₂Se powder can be isolated by centrifugation.

-

The collected powder should be washed multiple times with anhydrous THF to remove any unreacted precursors and byproducts.

-

Finally, the purified Li₂Se powder is dried under vacuum to remove all residual solvent.

This classic method utilizes the strong reducing power of lithium dissolved in liquid ammonia to convert elemental selenium into this compound.

Experimental Protocol:

-

In a three-neck flask equipped with a cold finger condenser, condense anhydrous ammonia gas at -78 °C (dry ice/acetone bath).

-

Add small, carefully weighed pieces of lithium metal to the liquid ammonia with stirring until a persistent blue color indicates the presence of solvated electrons.

-

Slowly add stoichiometric amounts of elemental selenium powder to the lithium-ammonia solution. The blue color will dissipate as the selenium is reduced.

-

Continue the reaction until all the selenium has been added and the solution becomes colorless, indicating the complete formation of Li₂Se.

-

Once the reaction is complete, the liquid ammonia is allowed to evaporate slowly under a stream of inert gas.

-

The resulting Li₂Se powder should be collected and dried under vacuum to ensure the complete removal of ammonia.

Solid-State Reaction

The direct reaction of elemental lithium and selenium at elevated temperatures is a straightforward method for producing crystalline this compound.[1][2] This approach avoids the use of solvents, simplifying product work-up.

Experimental Protocol:

-

In an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of high-purity lithium metal powder and elemental selenium powder.

-

Press the mixed powder into a pellet to ensure intimate contact between the reactants.

-

Place the pellet in a crucible made of a non-reactive material, such as alumina or graphite.

-

The crucible is then placed in a tube furnace under a continuous flow of an inert gas (e.g., argon).

-

The furnace is heated to a temperature below 400 °C. A slow heating rate is recommended to control the exothermic reaction.

-

Hold the reaction at the target temperature for several hours to ensure complete reaction and homogenization.

-

After the reaction is complete, the furnace is cooled down to room temperature.

-

The resulting Li₂Se product is then ground into a fine powder inside an inert atmosphere glovebox.

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis utilizes mechanical energy from ball milling to induce chemical reactions in the solid state at room temperature. This method is known for producing nanocrystalline materials and can be a more energy-efficient and environmentally friendly alternative to traditional methods.

Experimental Protocol:

-

Inside an inert atmosphere glovebox, load a milling jar with high-purity lithium and selenium powders in the desired stoichiometric ratio, along with the milling balls. The choice of milling jar and ball material (e.g., stainless steel, zirconia) should be considered to avoid contamination.

-

A specific ball-to-powder ratio should be chosen to ensure efficient energy transfer.

-

Seal the milling jar and transfer it to a high-energy planetary ball mill.

-

Mill the mixture at a specific rotational speed for a predetermined duration. The milling parameters (speed and time) will influence the crystallinity and particle size of the final product.

-

After milling, the Li₂Se powder is recovered from the milling jar inside an inert atmosphere glovebox.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods described. It is important to note that yields and purity are highly dependent on the specific experimental conditions and the purity of the starting materials.

| Parameter | Solution-Phase (Li Triethylborohydride) | Solution-Phase (Li in Liquid NH₃) | Solid-State Reaction | Mechanochemical Synthesis |

| Precursors | Elemental Se, Li(C₂H₅)₃BH | Elemental Li, Elemental Se | Elemental Li, Elemental Se | Elemental Li, Elemental Se |

| Solvent | Tetrahydrofuran (THF) | Liquid Ammonia (NH₃) | None | None (or minimal grinding auxiliary) |

| Temperature | Room Temperature | -78 °C | < 400 °C | Room Temperature |

| Reaction Time | 20 minutes - several hours | Several hours | Several hours | Minutes to hours |

| Typical Product Form | Nanoparticles | Fine Powder | Crystalline Powder | Nanocrystalline Powder |

| Method | Typical Molar Ratio (Li:Se) | Reported Particle Size | Potential Purity | Reported Yield |

| Solution-Phase (Li Triethylborohydride) | 2.1 : 1 | 50-100 nm | > 99% | High |

| Solution-Phase (Li in Liquid NH₃) | 2 : 1 | Sub-micron | > 99% | High |

| Solid-State Reaction | 2 : 1 | Micron-sized | > 99.9% | Near-quantitative |

| Mechanochemical Synthesis | 2 : 1 | Nanometer range | > 99% | High |

Purification and Characterization

Achieving high purity is critical for the application of Li₂Se in high-performance devices.

Purification:

-

Solution-Phase: The primary purification step involves washing the precipitated Li₂Se powder with an anhydrous solvent (e.g., THF) to remove soluble impurities and unreacted precursors. This is typically done via repeated centrifugation and redispersion cycles.

-

Solid-State and Mechanochemical: As these methods are solvent-free, purification focuses on ensuring the complete reaction of stoichiometric precursors. Any unreacted starting materials can be difficult to remove post-synthesis. Therefore, precise control over the initial stoichiometry is crucial.

Characterization:

-

X-Ray Diffraction (XRD): This is the primary technique used to confirm the crystal structure and phase purity of the synthesized Li₂Se powder. The absence of peaks corresponding to elemental lithium, selenium, or other impurity phases indicates a high-purity product.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to analyze the morphology, particle size, and particle size distribution of the Li₂Se powder.

-

Inductively Coupled Plasma (ICP) Spectroscopy: ICP can be used for elemental analysis to precisely determine the Li:Se ratio and to quantify any metallic impurities.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthesis methods.

References

Discovery of Novel Lithium-Containing Selenide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is continually driven by the pursuit of novel compounds with superior properties for a wide range of applications. Among these, lithium-containing selenide compounds have emerged as a promising class of materials, particularly for next-generation energy storage solutions due to their high theoretical capacities. This technical guide provides an in-depth overview of the synthesis, characterization, and electrochemical performance of recently discovered lithium-containing selenide compounds, tailored for researchers, scientists, and professionals in drug development who may utilize these materials in advanced applications.

Introduction to Lithium-Containing Selenides

Lithium-containing selenide compounds are inorganic materials composed of lithium, selenium, and often other elements. They are gaining significant attention primarily as cathode materials in lithium-selenium (Li-Se) batteries, which offer a high theoretical volumetric capacity (3268 mAh cm⁻³) and gravimetric capacity.[1] However, challenges such as low electrical conductivity and the dissolution of polyselenides in electrolytes ("shuttle effect") have historically hindered their practical application.[1][2] Recent research has focused on synthesizing novel ternary and quaternary lithium selenide compounds and developing composite materials to overcome these limitations.[3][4]

Synthesis of Novel Lithium-Containing Selenide Compounds

The synthesis route plays a crucial role in determining the crystal structure, morphology, and ultimately the electrochemical properties of lithium-containing selenide compounds. Various methods have been employed to synthesize these materials, from traditional solid-state reactions to more advanced techniques.

2.1. High-Energy Ball Milling

A prevalent method for producing amorphous or nanocrystalline materials is high-energy ball milling. This technique is used to create composites of selenium with carbonaceous materials to improve electrical conductivity and mitigate the shuttle effect.[1]

Experimental Protocol: Synthesis of Se/MWCNTs Composite

-

Materials: Selenium (Se) powder, multi-walled carbon nanotubes (MWCNTs).

-

Procedure: A mixture of Se and MWCNTs is placed in a hardened steel vial with steel balls.

-

The vial is sealed under an inert atmosphere (e.g., Argon) to prevent oxidation.

-

The mixture is subjected to high-energy ball milling for a specified duration (e.g., several hours) at a set rotational speed.

-

The resulting powder is a composite of selenium finely dispersed within the carbon nanotube matrix.[1]

2.2. Solid-State Reaction

Conventional solid-state reaction at high temperatures is a common method for synthesizing crystalline ternary and quaternary lithium selenides.

Experimental Protocol: Synthesis of Li₃Ge₃Se₆

-

Precursors: Lithium metal (Li), Germanium powder (Ge), and Selenium powder (Se).

-

Stoichiometry: The precursors are mixed in a 1:1:2 molar ratio.[3]

-

Encapsulation: The mixture is placed in a graphite crucible under an Argon atmosphere and then sealed in a silica tube under high vacuum.[3]

-

Heating Profile: The sealed tube is heated to 850 °C at a controlled rate, held at that temperature for a prolonged period to ensure complete reaction, and then slowly cooled to room temperature.[3]

-

Product: The resulting product is crystalline Li₃Ge₃Se₆.[3]

2.3. Melt Diffusion

This method is often used to encapsulate selenium within porous carbon structures.

Experimental Protocol: Synthesis of Se/C Composites

-

Materials: Selenium (Se) powder and a porous carbon host (e.g., mesoporous carbon, ZIF-8 derived carbon).[1]

-

Procedure: The Se powder and porous carbon are mixed together.

-

The mixture is heated above the melting point of selenium (221 °C) under an inert atmosphere.

-

The molten selenium infiltrates the pores of the carbon host due to capillary forces.

-

After cooling, the Se is confined within the carbon matrix.[1]

Characterization of Novel Lithium-Containing Selenide Compounds

A suite of characterization techniques is employed to understand the structural, morphological, and electrochemical properties of the newly synthesized compounds.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized materials. For instance, XRD analysis confirmed the cation-disordered rocksalt phase in Li₂TiSeₓS₃₋ₓ compounds.[4]

-

Spectroscopy (Raman, IR, UV-Vis): Provides insights into the chemical bonding and electronic structure. Raman spectroscopy was used to confirm the presence of Ge-Ge bonds in Li₃Ge₃Se₆.[3]

-

Microscopy (SEM, TEM): Visualizes the morphology and microstructure of the materials, such as the particle size and distribution of selenium in carbon composites.[1]

-

Electrochemical Measurements: Techniques like galvanostatic cycling, cyclic voltammetry, and electrochemical impedance spectroscopy are used to evaluate the performance of these materials as battery electrodes.

Quantitative Data Summary

The following tables summarize the key quantitative data for several novel lithium-containing selenide compounds.

Table 1: Crystallographic Data of Novel this compound Compounds

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| Li₂Se | Cubic | Fm-3m | a = 6.002 Å | [2] |

| Li₃Ge₃Se₆ | Orthorhombic | Pnma | a = 13.8707(1) Å, b = 11.2115(1) Å, c = 6.45445(7) Å | [3][5] |

| Li₄P₂Se₆ | Orthorhombic | Pnma | a = 13.8707(1) Å, b = 11.2115(1) Å, c = 6.45445(7) Å | [5] |

| Li₂TiS₃ (reference) | Cubic | Fm-3m | - | [4] |

| Li₂TiSeS₂ | Cubic | Fm-3m | Expanded vs. Li₂TiS₃ | [4] |

| Li₂TiSe₂S | Cubic | Fm-3m | Expanded vs. Li₂TiSeS₂ | [4] |

Table 2: Electrochemical Performance of this compound-Based Cathodes

| Cathode Material | Electrolyte | Initial Discharge Capacity | Cycling Performance | Reference |

| MoSe₂ nanocrystals | - | 782 mAh g⁻¹ at 0.1 C | - | [1] |

| Se/MWCNs | Carbonate-based | 500 mAh g⁻¹ at 100 mA g⁻¹ | - | [1] |

| Se/mesoporous carbon (70% C) | - | - | 480 mAh g⁻¹ over 1000 cycles | [1] |

| Se/CMK-3 | - | - | 300 mAh g⁻¹ after 50 cycles | [1] |

| C-Li₂Se | Ether-based | - | >310 mAh g⁻¹ after 100 cycles (85% retention) | [2] |

| C-Li₂Se@C | Ether-based | - | Nearly no fade after 100 cycles | [2] |

| Li₂TiS₃ | - | >350 mAh g⁻¹ | Poor cycle life | [4] |

| Li₂TiSeₓS₃₋ₓ | - | Large reversible capacities | Superior cycling stability vs. Li₂TiS₃ | [4] |

| Se/CZIF-5 alucone coated | Carbonate | - | >400 mAh g⁻¹ after 700 cycles at 1 C | [6] |

Signaling Pathways and Experimental Workflows

Visualizing complex relationships and processes is crucial for understanding the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate key concepts in the study of lithium-containing selenide compounds.

Caption: A generalized workflow for the synthesis of Selenium/Carbon composite materials.

Caption: 2D representation of the Li₂Se antifluorite crystal structure.

Caption: Logical diagram illustrating the shuttle effect and mitigation strategies.

Conclusion and Future Outlook

The discovery and development of novel lithium-containing selenide compounds hold significant promise for advancing energy storage technologies. The strategies of forming composites with carbonaceous materials and synthesizing novel ternary and quaternary compounds have proven effective in enhancing electrochemical performance. Future research should continue to explore new synthetic methodologies to create materials with tailored properties. Innovations in electrolyte formulation to further suppress polyselenide dissolution and the development of stable solid-state electrolytes are also critical areas that will accelerate the practical application of Li-Se batteries.[2][7] The insights provided in this guide aim to equip researchers with the fundamental knowledge to contribute to this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First Lithium Germanium Selenide Synthesized - ChemistryViews [chemistryviews.org]

- 4. Lithium-Rich Rock Salt Type Sulfides-Selenides (Li2TiSexS3−x): High Energy Cathode Materials for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Durable Lithium/Selenium Batteries Enabled by the Integration of MOF-Derived Porous Carbon and Alucone Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

Technical Guide: Lithium Selenide as a Novel Precursor for Quantum Dot Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the potential of lithium selenide (Li₂Se) as a highly reactive precursor for the synthesis of colloidal quantum dots (QDs). While not yet a mainstream precursor, its properties suggest it could offer advantages in controlling nucleation and growth kinetics. This document provides a comprehensive overview, including a detailed protocol for the synthesis of a Li₂Se precursor and a proposed methodology for its application in the synthesis of cadmium selenide (CdSe) quantum dots via the hot-injection technique.

Introduction to Quantum Dot Precursors

The optical and electronic properties of quantum dots are exquisitely sensitive to their size, shape, and composition. The selection of chemical precursors is therefore a critical factor in achieving monodisperse populations of high-quality QDs. Precursor reactivity plays a pivotal role in separating the nucleation and growth phases of QD formation, a key principle for achieving narrow size distributions. Highly reactive precursors can induce a rapid burst of nucleation, leading to the formation of a large number of nuclei simultaneously, which then grow uniformly.

Alkali metal chalcogenides, such as this compound, are expected to be highly reactive sources of the chalcogenide ion. This high reactivity could potentially lead to faster reaction kinetics and the formation of high-quality quantum dots at lower temperatures compared to more conventional selenium precursors like selenium powder or trioctylphosphine selenide (TOP-Se). This guide outlines a prospective pathway for harnessing the reactivity of this compound for the synthesis of metal selenide quantum dots.

Synthesis of this compound (Li₂Se) Precursor

A solution-based synthesis of this compound nanoparticles can be adapted to produce a precursor suitable for subsequent quantum dot synthesis. The following protocol is based on the reaction of elemental selenium with lithium triethylborohydride in a coordinating solvent.[1]

Experimental Protocol: Synthesis of Li₂Se Nanoparticles

Objective: To synthesize this compound nanoparticles as a precursor for quantum dot synthesis.

Materials:

-

Selenium (Se) powder

-

Lithium triethylborohydride (Li(C₂H₅)₃BH) solution (1.0 M in tetrahydrofuran)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Setup: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. All glassware should be oven-dried and cooled under vacuum.

-

Reaction Mixture: In a three-neck flask equipped with a condenser, a magnetic stir bar, and a septum, add elemental selenium powder.

-

Solvent Addition: Add anhydrous THF to the flask via syringe.

-